

In-Depth Technical Guide: 5-Chloro-2,3-dimethoxybenzaldehyde

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Compound of Interest

Compound Name:	5-Chloro-2,3-dimethoxybenzaldehyde
Cat. No.:	B1334580

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This technical guide provides a comprehensive overview of the physical and chemical properties of **5-Chloro-2,3-dimethoxybenzaldehyde**, tailored for researchers, scientists, and professionals in drug development. This document outlines the compound's characteristics, detailed experimental protocols for its synthesis and analysis, and a visual representation of the experimental workflow.

Core Properties of 5-Chloro-2,3-dimethoxybenzaldehyde

5-Chloro-2,3-dimethoxybenzaldehyde is a substituted aromatic aldehyde. While specific experimental data for its melting and boiling points are not readily available in the cited literature, its physical state can be inferred from its chemical structure and data from related compounds. The presence of the chloro and methoxy groups on the benzene ring suggests that it is a solid at room temperature. For comparison, the parent compound, 2,3-dimethoxybenzaldehyde, is a crystalline solid with a melting point of 48-52 °C. The addition of a chlorine atom would be expected to increase the molecular weight and intermolecular forces, likely resulting in a higher melting point.

Table 1: Physicochemical Data of **5-Chloro-2,3-dimethoxybenzaldehyde**

Property	Value	Source
IUPAC Name	5-chloro-2,3-dimethoxybenzaldehyde	[1] [2]
Synonyms	5-Chloro-2,3-dimethoxybenzaldehyde	[1] [2]
CAS Number	86232-28-2	[1] [2] [3]
Molecular Formula	C ₉ H ₉ ClO ₃	[1] [3]
Molecular Weight	200.62 g/mol	[1] [3]
Physical State	Solid (inferred)	
Appearance	Beige powder/solid	[4]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Soluble in DMSO, DMF, ethanol, and methanol. Slightly soluble in water.	[5]

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of substituted benzaldehydes, adapted for the preparation and characterization of **5-Chloro-2,3-dimethoxybenzaldehyde**.

Synthesis Protocol: Formylation of 4-Chloro-1,2-dimethoxybenzene

This protocol describes a general method for the formylation of a substituted dimethoxybenzene to produce the corresponding benzaldehyde.

Materials:

- 4-Chloro-1,2-dimethoxybenzene

- Toluene
- Paraformaldehyde
- Anhydrous Magnesium Chloride ($MgCl_2$)
- Triethylamine (TEA)
- 10% Hydrochloric Acid (HCl)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

- In a three-necked flask equipped with a magnetic stirrer, add 4-Chloro-1,2-dimethoxybenzene (0.1 mol), paraformaldehyde (0.3 mol), anhydrous magnesium chloride (0.2 mol), and toluene (200 mL).
- Stir the mixture and add triethylamine (0.2 mol).
- Heat the reaction mixture to 100°C and maintain for 6 hours.
- Cool the mixture to 50°C and adjust the pH to 2-3 with 10% hydrochloric acid.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Dry the organic phase over anhydrous sodium sulfate and filter.
- Remove the solvent from the filtrate by distillation under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization

Materials:

- Crude **5-Chloro-2,3-dimethoxybenzaldehyde**

- Ethanol
- Water

Procedure:

- Dissolve the crude product in a minimal amount of hot ethanol.
- Slowly add water to the solution until turbidity persists.
- Heat the mixture until the solution becomes clear again.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
- Collect the crystals by vacuum filtration and wash with a cold ethanol/water mixture.
- Dry the purified crystals in a desiccator.

Analytical Protocols

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve a small amount of the purified product in a volatile organic solvent such as acetone or dichloromethane.
- Instrumentation: A standard GC-MS system with a suitable capillary column.
- GC Conditions (Typical):
 - Carrier Gas: Helium at a constant flow rate.
 - Injection: 1 μ L, splitless mode.
 - Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp at 15°C/min to a final temperature of 280°C.

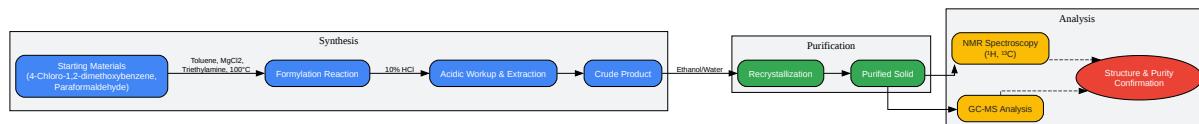
- MS Conditions (Typical):
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 40-500.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
- Analysis: Acquire ^1H and ^{13}C NMR spectra to confirm the chemical structure. The expected ^1H NMR spectrum would show signals for the aldehyde proton, aromatic protons, and methoxy group protons with appropriate chemical shifts and coupling patterns.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and analysis of **5-Chloro-2,3-dimethoxybenzaldehyde**.



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Caption: General workflow for the synthesis and analysis of **5-Chloro-2,3-dimethoxybenzaldehyde**.

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- To cite this document: BenchChem. [In-Depth Technical Guide: 5-Chloro-2,3-dimethoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1334580#physical-state-of-5-chloro-2-3-dimethoxybenzaldehyde>]

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